

# Bimosiamose Disodium: A Technical Overview for Drug Development Professionals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Bimosiamose Disodium*

Cat. No.: *B1667081*

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## Core Compound Details

Bimosiamose, also known as TBC-1269, is a synthetic, non-oligosaccharide pan-selectin antagonist. It is designed to mimic the structure of sialyl Lewisx (sLex), the natural carbohydrate ligand for selectins, thereby inhibiting the initial steps of leukocyte adhesion to the vascular endothelium during an inflammatory response. The compound is typically formulated as a disodium salt for improved solubility and stability.

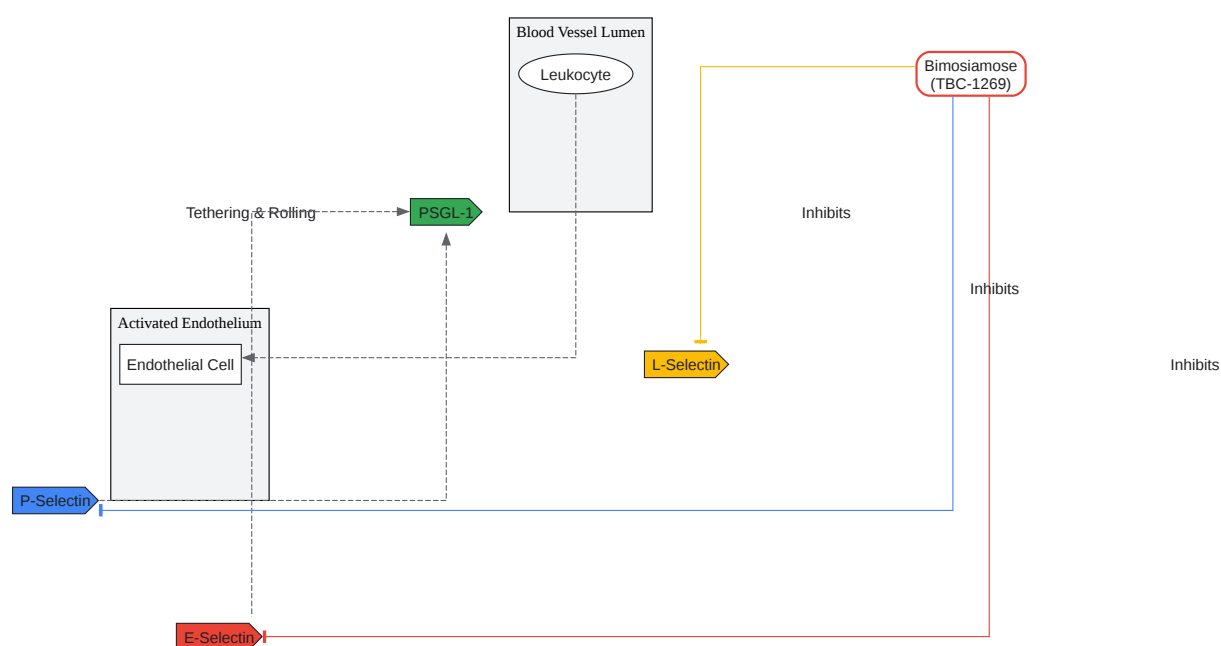
Parameter	Bimosiamose Disodium	Bimosiamose (Free Acid)
CAS Number	187269-60-9[1][2][3]	187269-40-5[1][4][5]
Molecular Formula	C46H52Na2O16[1][6]	C46H54O16[1][5]
Molecular Weight	906.88 g/mol [1][2][7]	862.91 g/mol [1]
Therapeutic Category	Anti-inflammatory[1]	
Synonyms	TBC-1269Z[1][3]	TBC-1269[1][5]

## Mechanism of Action: Pan-Selectin Inhibition

Bimosiamose functions by competitively inhibiting the three key members of the selectin family of cell adhesion molecules: E-selectin (endothelial), P-selectin (platelet and endothelial), and L-

selectin (leukocyte). These selectins are crucial for mediating the initial "tethering" and "rolling" of leukocytes along the activated endothelial lining of blood vessels at sites of inflammation. By blocking these interactions, Bimosiamose effectively prevents the recruitment and extravasation of neutrophils and other leukocytes into inflamed tissues, thereby mitigating the inflammatory cascade.[4][5][7]

The following diagram illustrates the mechanism of action.



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Mechanism of Bimosiamose as a pan-selectin antagonist.

## Quantitative Data Summary

### In Vitro Inhibitory Activity

Bimosiamose demonstrates inhibitory activity across all three selectin types, with the highest potency against P-selectin.

Target	IC50 (μM)
E-selectin	88[6][7]
P-selectin	20[6][7]
L-selectin	86[6][7]

### Clinical Efficacy in Chronic Obstructive Pulmonary Disease (COPD)

A study in patients with COPD demonstrated that inhaled Bimosiamose can attenuate airway inflammation.

Parameter (in induced sputum)	Change with Bimosiamose vs. Placebo	p-value
Interleukin-8 (IL-8)	-9.49 ng/mL	0.008[1][8]
Macrophage Count	-0.200 x 10 <sup>6</sup> cells/mL	0.011[1]
Neutrophil Count	-0.368 x 10 <sup>6</sup> cells/mL	0.313 (not significant)[1][8]

Data from a randomized, double-blind, placebo-controlled, multi-center trial in 77 COPD patients.[8]

### Clinical Efficacy in Allergic Asthma

In a study on mild allergic asthmatics, inhaled Bimosiamose was shown to protect against allergen-induced bronchoconstriction.

Parameter	Placebo (Mean ± SEM)	Bimosiamose (Mean ± SEM)	Treatment Effect (p-value)
Max. Fall in FEV1 (3-8h post-allergen)	-13.10% ± 2.30%	-6.52% ± 3.86%	0.045[2][5]

FEV1: Forced Expiratory Volume in 1 second. Data from a randomized, double-blind, placebo-controlled cross-over trial in 12 male subjects.[2][5]

## Experimental Protocols

### Protocol: Clinical Trial in Mild Allergic Asthma

This protocol outlines the methodology used to assess the efficacy of inhaled Bimosiamose on late asthmatic reactions (LAR).[2][5]

- Study Design: A randomized, double-blind, placebo-controlled, clinical cross-over trial.
- Participants: 12 male subjects diagnosed with mild allergic asthma, demonstrating a fall in FEV1 of >15% from baseline during the 3-8 hour period following an allergen inhalation challenge at screening.
- Treatment Regimen:
  - Days 1-3: Inhalation of Bimosiamose (70 mg) or a matching placebo, administered twice daily (bid).
  - Day 4: A single inhalation of Bimosiamose (70 mg) or placebo in the morning.
- Experimental Procedure (Day 4):
  - Following the final drug/placebo inhalation, an allergen challenge was performed.
  - Spirometry was conducted to measure FEV1 at regular intervals.
- Primary Endpoint: The maximum percentage fall in FEV1 from baseline, measured between 3 and 8 hours after the allergen challenge, comparing the Bimosiamose treatment period to the placebo period.

- Secondary Endpoints: Assessment of the early asthmatic response, levels of exhaled nitric oxide (FeNO), and airway hyperresponsiveness to methacholine 24 hours post-allergen challenge.

The workflow for this clinical trial is visualized below.



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Workflow for the Asthma Clinical Cross-Over Trial.

## Protocol: In Vivo Ischemia-Reperfusion Rat Model

This protocol provides a high-level overview of a preclinical study assessing the protective effects of Bimosiamose in an acute inflammatory injury model.<sup>[7]</sup>

- Animal Model: Male Sprague-Dawley rats.
- Experimental Groups:
  - Control group (vehicle).
  - Treatment group (Bimosiamose).
- Procedure:
  - Induction of Injury: A model of hepatic ischemia-reperfusion injury was surgically induced.
  - Drug Administration: Bimosiamose (25 mg/kg) was administered via intravenous injection 15 minutes prior to the reperfusion phase.
- Endpoints (Assessed at 6 hours post-reperfusion):

- Primary: Overall survival rate.
- Secondary:
  - Serum levels of liver enzymes (e.g., ALT, AST) as markers of hepatic damage.
  - Quantification of neutrophil migration into the liver tissue via histological analysis.
  - Histologic damage scores of liver tissue.

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